molecular formula C18H21N3O3S B15560455 Rabeprazole-13C,d3

Rabeprazole-13C,d3

カタログ番号: B15560455
分子量: 363.5 g/mol
InChIキー: YREYEVIYCVEVJK-JVXUGDAPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rabeprazole-13C,d3 is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 363.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C18H21N3O3S

分子量

363.5 g/mol

IUPAC名

2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]-2-pyridinyl]methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2+1D3

InChIキー

YREYEVIYCVEVJK-JVXUGDAPSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Rabeprazole-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic route for Rabeprazole-13C,d3, an isotopically labeled analog of the proton pump inhibitor Rabeprazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Rabeprazole, a drug used to suppress gastric acid production. The isotopic labeling involves the incorporation of one Carbon-13 atom and three deuterium (B1214612) atoms into the methoxypropoxy side chain. This labeling makes it a valuable tool in pharmacokinetic and metabolic studies, allowing for its differentiation from the unlabeled drug by mass spectrometry.

Chemical Name: Sodium 2-[[[4-(3-(methoxy-13C,d3)propoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazolide Molecular Formula: C₁₇¹³CH₁₇D₃N₃NaO₃S Molecular Weight: 385.44 g/mol

Below is a diagram of the chemical structure of this compound.

G cluster_labels rabeprazole label_13C 13C label_d3 D3 G cluster_0 Synthesis of Labeled Precursor cluster_1 Final Assembly A Methanol-13C,d3 B Sodium methoxide-13C,d3 A->B Na D 1-Bromo-3-(methoxy-13C,d3)propane B->D 1,3-Dibromopropane C 1,3-Dibromopropane C->D E 2,3-Dimethyl-4-nitropyridine-N-oxide F 4-(3-(methoxy-13C,d3)propoxy)-2,3-dimethylpyridine-N-oxide E->F from D G 2-Hydroxymethyl-4-(3-(methoxy-13C,d3)propoxy)-3-methylpyridine F->G Rearrangement H 2-(Chloromethyl)-4-(3-(methoxy-13C,d3)propoxy)-3-methylpyridine G->H SOCl2 J This compound Sulfide H->J H->J I 2-Mercaptobenzimidazole I->J NaOH K This compound J->K m-CPBA L This compound Sodium Salt K->L NaOH

Rabeprazole-13C,d3: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Rabeprazole-13C,d3, an isotopically labeled internal standard crucial for pharmacokinetic and bioanalytical studies. This document details the analytical methodologies used to ensure its chemical and isotopic integrity, offering a valuable resource for researchers in drug metabolism and clinical pharmacology.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis (CoA) for this compound provides critical data on its identity, purity, and isotopic enrichment. Below is a summary of typical specifications and analytical results presented in a structured format for clarity and comparison.

Table 1: Chemical and Physical Properties

ParameterSpecificationResult
Appearance White to off-white solidConforms
Molecular Formula C₁₇¹³CH₁₇D₃N₃NaO₃SC₁₇¹³CH₁₇D₃N₃NaO₃S
Molecular Weight 385.44 g/mol 385.44 g/mol
Solubility Soluble in DMSO, MethanolConforms

Table 2: Purity and Isotopic Enrichment

AnalysisMethodSpecificationResult
Chemical Purity HPLC≥ 98.0%99.5%
Isotopic Purity (¹³C) Mass Spectrometry≥ 99 atom % ¹³C99.2 atom %
Isotopic Purity (D) Mass Spectrometry≥ 98 atom % D99.1 atom %
Residual Solvents GC-HSAs per USP <467>Conforms
Water Content Karl Fischer Titration≤ 1.0%0.5%
Assay (qNMR) ¹H NMR95.0% - 105.0%99.8%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following sections outline the protocols for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is employed to determine the chemical purity of this compound and to identify and quantify any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of a phosphate (B84403) buffer (pH 7.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase to a concentration of 1 mg/mL.

  • Data Analysis: The peak area of this compound is compared to the total peak area of all components in the chromatogram to calculate the percentage purity.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the labeled compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: m/z 100-1000.

  • Data Analysis: The relative intensities of the mass isotopologues are measured to calculate the percentage of ¹³C and Deuterium incorporation.

Quantitative Nuclear Magnetic Resonance (qNMR) for Assay

qNMR provides an accurate determination of the concentration of this compound by comparing its NMR signal intensity to that of a certified internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: A certified reference standard with a known concentration and purity (e.g., maleic anhydride).

  • Data Acquisition: A sufficient number of scans are acquired with a long relaxation delay (D1) to ensure full signal recovery.

  • Data Analysis: The integral of a well-resolved proton signal from this compound is compared to the integral of a known signal from the internal standard to calculate the absolute concentration.

Visualizations: Diagrams of Workflows and Pathways

Visual representations are critical for understanding complex processes. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathway of Rabeprazole.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Reporting sp1 Weighing of This compound sp2 Dissolution in appropriate solvent sp1->sp2 hplc HPLC Analysis (Chemical Purity) sp2->hplc ms Mass Spectrometry (Isotopic Enrichment) sp2->ms qnmr qNMR Analysis (Assay) sp2->qnmr dp1 Chromatogram Integration hplc->dp1 dp2 Mass Spectra Analysis ms->dp2 dp3 NMR Integral Comparison qnmr->dp3 coa Certificate of Analysis Generation dp1->coa dp2->coa dp3->coa

Experimental workflow for this compound analysis.

The following diagram illustrates the signaling pathway for gastric acid secretion and the mechanism of action of Rabeprazole.

signaling_pathway cluster_stimuli Stimulatory Signals cluster_parietal_cell Parietal Cell cluster_inhibition Inhibition by Rabeprazole gastrin Gastrin receptor Receptors (CCK2, H2, M3) gastrin->receptor histamine Histamine histamine->receptor ach Acetylcholine (B1216132) ach->receptor camp cAMP Pathway receptor->camp ca2 Ca2+ Pathway receptor->ca2 pk Protein Kinases camp->pk ca2->pk pump_activation H+/K+ ATPase Activation & Translocation pk->pump_activation proton_pump H+/K+ ATPase (Proton Pump) pump_activation->proton_pump Gastric Acid\n(H+ Secretion) Gastric Acid (H+ Secretion) proton_pump->Gastric Acid\n(H+ Secretion) Pumps H+ out rabeprazole Rabeprazole (Prodrug) activation Acid-catalyzed Activation rabeprazole->activation Enters parietal cell canaliculus active_rabeprazole Active Sulfenamide (B3320178) activation->active_rabeprazole active_rabeprazole->proton_pump Irreversible Inhibition (Covalent Bonding)

Signaling pathway of gastric acid secretion and Rabeprazole's mechanism.

Rabeprazole, a proton pump inhibitor, acts by irreversibly blocking the H+/K+ ATPase enzyme system in gastric parietal cells.[1] As a prodrug, it requires activation in an acidic environment.[2] Following administration, Rabeprazole accumulates in the acidic secretory canaliculi of parietal cells, where it is converted to its active sulfenamide form.[2] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its inactivation and a profound and prolonged reduction in gastric acid secretion.[2] The regulation of the H+/K+ ATPase is a complex process involving multiple signaling pathways.[3] Stimulatory signals such as gastrin, histamine, and acetylcholine bind to their respective receptors on the parietal cell surface, activating intracellular signaling cascades involving cyclic AMP (cAMP) and calcium (Ca2+).[3][4] These pathways converge to stimulate protein kinases, which in turn promote the translocation and activation of the H+/K+ ATPase at the apical membrane, leading to the secretion of protons into the gastric lumen.[4][5]

References

Stability and Storage Conditions of Rabeprazole-¹³C,d₃: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the isotopically labeled compound, Rabeprazole-¹³C,d₃. Ensuring the integrity of this compound is critical for its use as an internal standard in pharmacokinetic studies, drug metabolism research, and bioequivalence trials.[1] This document outlines the known degradation pathways, summarizes stability data under various stress conditions, and provides detailed experimental protocols for stability assessment.

Core Stability Profile

Rabeprazole (B1678785), and by extension its isotopically labeled analogue Rabeprazole-¹³C,d₃, is a proton pump inhibitor known for its instability in acidic environments.[2] The molecule is also susceptible to degradation by oxidation, heat, and light.[3] The deuterium (B1214612) and carbon-13 labels are not expected to significantly alter the chemical stability of the molecule under normal storage and experimental conditions. Therefore, the stability profile of Rabeprazole sodium serves as a reliable proxy for Rabeprazole-¹³C,d₃.

Recommended Storage Conditions

To maintain the integrity and purity of Rabeprazole-¹³C,d₃, specific storage conditions are recommended. These conditions vary for the solid compound and solutions.

Table 1: Recommended Storage Conditions for Rabeprazole-¹³C,d₃

FormStorage TemperatureDurationAdditional Notes
Solid (Powder) -20°CUp to 3 yearsKeep in a tightly sealed container, protected from moisture.[4]
4°CUp to 2 yearsProtect from moisture.[4]
2-8°CLong-termRefrigerator.[5]
In Solvent -80°CUp to 6 monthsSealed storage, away from moisture.[5]
-20°CUp to 1 monthSealed storage, away from moisture.[5]

Forced Degradation and Stability-Indicating Data

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][6] Rabeprazole sodium has been shown to degrade significantly under acidic, basic, oxidative, thermal, and photolytic stress conditions.[2][7]

Table 2: Summary of Forced Degradation Studies on Rabeprazole

Stress ConditionParametersObservations and Major Degradants
Acid Hydrolysis 0.1 M HCl at 60°C for 45 minutesSignificant degradation.[2][6] The benzimidazole (B57391) ring is highly susceptible to acid-catalyzed degradation, leading to products like rabeprazole thioether.[2]
Base Hydrolysis 0.5 M NaOH at 60°C for 2 hoursSignificant degradation.[6]
Oxidative Degradation 1% - 3% H₂O₂ at room temperature for 30 minutesThe drug is highly labile to oxidative stress.[6] The primary degradation product is Rabeprazole Sulfone (Impurity-4).[3][6]
Thermal Degradation Dry heat at 105°C for 18 hoursSignificant degradation observed.[6] One of the major degradants is Impurity-7.[6]
Photolytic Degradation Exposure to UV/fluorescent lightThe drug is susceptible to photodegradation.[4] The degradation rate follows zero-order kinetics in methanol (B129727) solution, forming benzimidazolone and other products.[8]
Hydrolytic Degradation Water at 60°C for 3 hoursSignificant degradation.[6] A major degradant is Impurity-6.[6]

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the workflow for conducting forced degradation studies and the primary degradation pathways of Rabeprazole.

G cluster_0 Forced Degradation Experimental Workflow prep Prepare Rabeprazole-¹³C,d₃ Stock Solution stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress neutralize Neutralize/Dilute Samples (as required) stress->neutralize analyze Analyze by Stability-Indicating HPLC/LC-MS neutralize->analyze characterize Identify and Characterize Degradation Products analyze->characterize

Forced Degradation Experimental Workflow Diagram

G cluster_1 Key Degradation Pathways of Rabeprazole parent Rabeprazole acid_deg Acid Hydrolysis parent->acid_deg oxid_deg Oxidative Stress (H₂O₂) parent->oxid_deg photo_deg Photolytic Stress (UV Light) parent->photo_deg thioether Rabeprazole Thioether acid_deg->thioether sulfone Rabeprazole Sulfone oxid_deg->sulfone benzimidazolone Benzimidazolone photo_deg->benzimidazolone

Simplified Degradation Pathways of Rabeprazole

Experimental Protocols

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating Rabeprazole-¹³C,d₃ from its potential degradation products.

Chromatographic Conditions:

ParameterRecommended Conditions
HPLC System Waters Alliance or equivalent with a PDA detector
Column Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent[2][9]
Mobile Phase Gradient mixture of Solvent A and Solvent B[2][9]
Solvent A: 0.025 M KH₂PO₄ buffer with 0.1% triethylamine (B128534) in water (pH 6.4) and acetonitrile (B52724) (90:10 v/v)[2][9]
Solvent B: Acetonitrile and water (90:10 v/v)[2][9]
Flow Rate 1.0 mL/min[2][9]
Detection Wavelength 280 nm[2][9]
Injection Volume 20 µL
Column Temperature 25°C

Preparation of Solutions:

  • Diluent: A mixture of the mobile phase can be used as the diluent.

  • Standard Solution: Accurately weigh and transfer about 10 mg of Rabeprazole-¹³C,d₃ working standard into a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate to dissolve, and then make up the volume to the mark with the diluent.

Forced Degradation Study Protocol

This protocol outlines the procedure for subjecting Rabeprazole-¹³C,d₃ to various stress conditions.

a. Acid Degradation:

  • Transfer tablet powder equivalent to 25 mg of Rabeprazole sodium into a 50 mL volumetric flask.

  • Add 10 mL of diluent and 3 mL of 0.1 M HCl.

  • Mix thoroughly to dissolve the contents.

  • Place the flask in a water bath at 60°C for 45 minutes.[10]

  • After incubation, cool the flask to room temperature.

  • Neutralize the solution by adding 3 mL of 0.1 M NaOH.[10]

  • Make up the volume to 50 mL with the diluent and mix well before injecting into the HPLC system.

b. Base Degradation:

  • To a known concentration of the drug solution, add an equal volume of 0.1 N sodium hydroxide.

  • Keep the solution at room temperature for a specified period (e.g., 3 hours).[4]

  • Neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid.

  • Dilute to the final concentration with the mobile phase for HPLC analysis.

c. Oxidative Degradation:

  • Transfer tablet powder equivalent to 25 mg of Rabeprazole sodium into a 50 mL volumetric flask.

  • Add 10 mL of diluent and 3 mL of 1% hydrogen peroxide and mix to dissolve.[6]

  • Keep the flask at laboratory temperature for 30 minutes.[6]

  • Make up the volume with diluent and mix well before analysis.

d. Thermal Degradation:

  • Place the solid Rabeprazole-¹³C,d₃ powder in a hot air oven at 105°C for 18 hours.[4][6]

  • After the specified time, remove the sample and allow it to cool to room temperature.

  • Dissolve the sample in a suitable diluent to achieve the desired concentration for HPLC analysis.

e. Photostability Testing:

  • Expose the drug substance, as a solid and in solution, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions to act as a dark control.

  • Analyze the exposed and control samples by HPLC to determine the extent of degradation.

Conclusion

Rabeprazole-¹³C,d₃ requires careful handling and storage to maintain its chemical integrity, particularly due to its sensitivity to acidic conditions, oxidation, heat, and light. For long-term storage, maintaining the solid compound at -20°C in a tightly sealed, moisture-proof container is recommended.[4] Solutions should be stored at -80°C for up to six months.[5] The provided experimental protocols for forced degradation and the stability-indicating HPLC method serve as a robust framework for researchers to assess the stability of Rabeprazole-¹³C,d₃ and ensure the generation of accurate and reliable data in their studies.

References

The Technical Profile of Rabeprazole-13C,d3: An Isotopic Analog for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Rabeprazole-13C,d3, a stable isotope-labeled analog of the proton pump inhibitor Rabeprazole (B1678785). Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, its role in analytical methodologies, and its application in metabolic and pharmacokinetic studies.

Core Molecular Data

This compound is a high-purity, stable isotope-labeled version of Rabeprazole, specifically synthesized for use as an internal standard in quantitative bioanalytical assays. The incorporation of one Carbon-13 atom and three Deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled drug in mass spectrometry-based analyses without altering its chemical behavior.

The IUPAC name for this compound is sodium;2-[[3-methyl-4-[3-(trideuterio(13C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide.[] The isotopic labels are located on the methoxy (B1213986) group of the methoxypropoxy side chain.[][2]

Below is a summary of its key molecular and chemical properties.

PropertyValueReferences
Chemical Formula C₁₇¹³CH₁₇D₃N₃NaO₃S[3]
Molecular Weight 385.44 g/mol [3]
Parent Drug Rabeprazole
CAS Number (Free Base) 1261392-48-6[][4]
Synonyms Rabeprazole 13C D3 Sodium salt; 2-[[[(4-(3-Methoxy-13C,d3)propoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole Sodium Salt[][2]

Application in Pharmacokinetic and Metabolic Research

Stable isotope-labeled compounds like this compound are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies.[] Its primary application is as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are the gold standard for quantifying drug concentrations in biological matrices such as plasma.[] The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[5]

Rabeprazole Metabolism Signaling Pathway

Rabeprazole undergoes extensive metabolism primarily in the liver.[6][7] Its metabolic profile is unique among proton pump inhibitors as it involves both enzymatic and significant non-enzymatic pathways.[6][8][9] The main cytochrome P450 (CYP) isoenzymes involved are CYP2C19 and CYP3A4.[6][9][10] A major route of metabolism is a non-enzymatic reduction to a thioether metabolite.[6][10] The metabolism of rabeprazole is considered less dependent on the polymorphic CYP2C19 enzyme compared to other PPIs.[9][10]

Rabeprazole_Metabolism Rabeprazole Rabeprazole Thioether Rabeprazole Thioether (Thioether Metabolite) Rabeprazole->Thioether Non-enzymatic Reduction Desmethyl Desmethyl Rabeprazole Rabeprazole->Desmethyl CYP2C19 Sulfone Rabeprazole Sulfone Rabeprazole->Sulfone CYP3A4 Thioether->Rabeprazole CYP3A4 (slower) DesmethylThioether Desmethyl Rabeprazole Thioether Thioether->DesmethylThioether CYP2C19 Desmethyl->DesmethylThioether Non-enzymatic or CYP2D6 (?)

Rabeprazole Metabolic Pathway

Experimental Protocols

The quantification of Rabeprazole in biological samples using this compound as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique to isolate Rabeprazole from complex biological matrices like plasma.

  • Aliquoting : Transfer 50-100 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add a small volume (e.g., 5-10 µL) of this compound working solution (at a known concentration) to each plasma sample, except for the blank matrix samples.

  • Vortexing : Briefly vortex the samples for approximately 30 seconds to ensure homogeneity.

  • Extraction : Add 1 mL of an appropriate organic extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate, 80:20 v/v).[5]

  • Mixing : Vortex the mixture vigorously for 5-10 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

  • Centrifugation : Centrifuge the samples at high speed (e.g., 5000 x g) for 10 minutes to achieve complete phase separation.[5]

  • Supernatant Transfer : Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated proteins.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[5]

  • Reconstitution : Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.

  • Analysis : Vortex the reconstituted sample and inject a small aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis Conditions

The following table summarizes typical parameters for the chromatographic separation and mass spectrometric detection of Rabeprazole.

ParameterTypical Condition
LC Column C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 2.7 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[11][12]
Flow Rate 0.5 - 0.8 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Rabeprazole) Precursor Ion (m/z) 360.1 → Product Ion (m/z) 242.2[11][12]
MRM Transition (this compound) Precursor Ion (m/z) 364.1 → Product Ion (m/z) 246.2 (projected)

Experimental Workflow for a Pharmacokinetic Study

A typical pharmacokinetic study aims to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. The use of an isotopically labeled internal standard like this compound is integral to obtaining reliable quantitative data.

PK_Workflow cluster_study_design Study Design & Execution cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis & Reporting SubjectRecruitment Subject Recruitment (Healthy Volunteers) Dosing Drug Administration (e.g., single oral dose) SubjectRecruitment->Dosing Sampling Timed Blood Sampling (e.g., 0-24h post-dose) Dosing->Sampling Processing Plasma Preparation (Centrifugation) Sampling->Processing SamplePrep Sample Preparation (LLE) + Add this compound (IS) Processing->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quantification Concentration Quantification (Analyte/IS Ratio) LCMS->Quantification PK_Calc Pharmacokinetic Parameter Calculation (Cmax, AUC, T1/2) Quantification->PK_Calc Reporting Final Study Report PK_Calc->Reporting

Typical Pharmacokinetic Study Workflow

References

Methodological & Application

Application Note: Quantification of Rabeprazole in Human Plasma using Rabeprazole-¹³C,d₃ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of rabeprazole (B1678785) in human plasma. The method utilizes a stable isotope-labeled internal standard, Rabeprazole-¹³C,d₃, to ensure high accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, followed by a rapid isocratic chromatographic separation. This method is highly suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

Rabeprazole is a proton pump inhibitor that suppresses gastric acid secretion. Accurate and reliable measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Rabeprazole-¹³C,d₃, is the gold standard for quantitative LC-MS/MS analysis. This is because it shares very similar physicochemical properties with the analyte, leading to minimal variation in extraction recovery and ionization efficiency, thus correcting for potential matrix effects. This application note provides a detailed protocol for the determination of rabeprazole in human plasma using Rabeprazole-¹³C,d₃ as an internal standard.[1][2][3][4]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Human Plasma Sample (200 µL) add_is Add Rabeprazole-¹³C,d₃ IS (10 µL) plasma->add_is add_buffer Add Phosphate (B84403) Buffer (500 µL, pH 7.0) add_is->add_buffer vortex1 Vortex Mix add_buffer->vortex1 add_solvent Add Extraction Solvent (2.5 mL n-hexane:MTBE) vortex1->add_solvent vortex2 Vortex Mix (10 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 5 min) vortex2->centrifuge separate Separate Organic Layer (2 mL) centrifuge->separate dry Evaporate to Dryness (N₂ Stream, 50°C) separate->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep Chromatographic Separation inject->lc_sep ms_detect Mass Spectrometric Detection (MRM) lc_sep->ms_detect quant Quantification ms_detect->quant

Figure 1: Experimental workflow for the LC-MS/MS analysis of rabeprazole.

Experimental Protocols

Materials and Reagents
  • Rabeprazole reference standard

  • Rabeprazole-¹³C,d₃ internal standard (IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • n-Hexane (HPLC grade)

  • tert-Butyl methyl ether (MTBE) (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • Human plasma (with anticoagulant)

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of rabeprazole and Rabeprazole-¹³C,d₃ in a suitable solvent like methanol (B129727) to obtain individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water to create working solutions for calibration curve standards and quality control (QC) samples. The internal standard working solution should be prepared at an appropriate concentration (e.g., 50 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of human plasma into a microcentrifuge tube.[3]

  • Add 10 µL of the Rabeprazole-¹³C,d₃ internal standard working solution.[3]

  • Add 500 µL of phosphate buffer (pH 7.0).[3]

  • Vortex the mixture thoroughly.[3]

  • Add 2.5 mL of the extraction solvent mixture (n-hexane:tert-Butyl methyl ether, 55:45, v/v).[3]

  • Vortex the mixture for 10 minutes at 1500 rpm.[3]

  • Centrifuge at 4,000 rpm for 5 minutes at 4°C.[3]

  • Transfer 2 mL of the organic supernatant to a clean tube.[3]

  • Evaporate the solvent to dryness under a stream of nitrogen at 50°C.[3]

  • Reconstitute the dried residue in 200 µL of the mobile phase.

LC-MS/MS Parameters

The following are typical starting parameters. Method optimization is highly recommended.

ParameterTypical Setting
LC Column Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 µm[1][2][3][4]
Mobile Phase Isocratic elution with 40% 10 mM ammonium acetate and 60% acetonitrile[1][2][3][4]
Flow Rate 0.700 mL/min[1][2][3][4]
Injection Volume 2-10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode[1][2][4]
Detection Mode Multiple Reaction Monitoring (MRM)[1][2][4]

Table 1: Example LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Rabeprazole360.1242.2
Rabeprazole-¹³C,d₃ (IS)Typically +4 to +7 Da higher than the analyteTypically the same or a similarly shifted fragment

Table 2: Example MRM Transitions for Rabeprazole [5][6][7][8]

Method Validation Data

The following tables summarize the performance characteristics of this method.

ParameterResult
Linearity Range 0.1 ng/mL to 150 ng/mL[1][2][3][4]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1][2][3][4]

Table 3: Linearity and Sensitivity

Concentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC< 10%< 10%-3.33 to 10.00%[1][2][3][4]
Medium QC< 10%< 10%-3.33 to 10.00%[1][2][3][4]
High QC< 10%< 10%-3.33 to 10.00%[1][2][3][4]

Table 4: Precision and Accuracy [1][2][3][4]

ParameterResult
Extraction Recovery ~70%[1][2][3][4]

Table 5: Recovery

Principle of Stable Isotope-Labeled Internal Standard

G cluster_process Analytical Process cluster_compensation Compensation for Variability Analyte Rabeprazole (Analyte) Process Sample Prep & LC-MS/MS Analyte->Process IS Rabeprazole-¹³C,d₃ (IS) IS->Process Ratio Ratio (Analyte Signal / IS Signal) Process->Ratio Quant Accurate Quantification Ratio->Quant Variability Process Variability (e.g., extraction loss, ion suppression) Variability->Process

Figure 2: Use of a stable isotope-labeled internal standard.

Discussion

The presented LC-MS/MS method offers a highly sensitive and specific approach for the quantification of rabeprazole in human plasma. The use of Rabeprazole-¹³C,d₃ as an internal standard effectively compensates for variations in sample preparation and matrix effects, leading to reliable and reproducible results. The simple liquid-liquid extraction procedure and the rapid isocratic chromatography allow for a high throughput of samples, making this method well-suited for large-scale clinical studies. The method has been validated for linearity, precision, and accuracy, demonstrating its robustness for bioanalytical applications.[1][2][3][4]

References

Application Note: Quantification of Rabeprazole in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of rabeprazole (B1678785) in human plasma. The method utilizes a stable isotope-labeled internal standard, Rabeprazole-¹³C,d₃, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurements. The protocol described herein is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method involves a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mode. This document provides comprehensive experimental protocols, method validation parameters, and a visual representation of the workflow.

Introduction

Rabeprazole is a proton pump inhibitor that suppresses gastric acid secretion and is widely used in the treatment of acid-related disorders.[1] Accurate determination of rabeprazole concentrations in human plasma is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Rabeprazole-¹³C,d₃, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample processing and matrix effects, thereby improving the accuracy and precision of the method.[2] This application note presents a validated LC-MS/MS method for the quantification of rabeprazole in human plasma using Rabeprazole-¹³C,d₃ as the internal standard.

Experimental Protocols

Materials and Reagents
  • Rabeprazole reference standard

  • Rabeprazole-¹³C,d₃ (Internal Standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (K₂EDTA)

  • Ultrapure water

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Stock and Working Solutions
  • Rabeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of rabeprazole in 10 mL of methanol.

  • Rabeprazole-¹³C,d₃ (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Rabeprazole-¹³C,d₃ in 1 mL of methanol.

  • Rabeprazole Working Solutions: Prepare serial dilutions of the rabeprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 25 µL of the IS working solution (100 ng/mL) to each tube and vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate, 80:20, v/v).[3]

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge the samples at 5000 x g for 10 minutes.[3]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the dried residue in 200 µL of the mobile phase.[3]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 µm[2]

  • Mobile Phase: A: 10 mM Ammonium Acetate in Water; B: Acetonitrile. Isocratic elution with 40% A and 60% B.[2]

  • Flow Rate: 0.700 mL/min[2]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Run Time: Approximately 3 minutes

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive[2]

  • Scan Type: Multiple Reaction Monitoring (MRM)[2]

  • MRM Transitions:

    • Rabeprazole: Precursor Ion (m/z) 360.1 → Product Ion (m/z) 242.2[4]

    • Rabeprazole-¹³C,d₃ (IS): Precursor Ion (m/z) 364.1 → Product Ion (m/z) 246.2 (inferred)

  • Ion Source Parameters:

    • Ion Spray Voltage: 5.5 kV

    • Temperature: 600°C

    • Nebulizer Gas (GS1): 55 psi

    • Turbo Gas (GS2): 55 psi

    • Curtain Gas: 40 psi

    • Collision Gas: 10 psi

Data Presentation

The following tables summarize the quantitative performance of a typical validated method for the analysis of rabeprazole in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range0.1 - 150 ng/mL[2][5]
Correlation Coefficient (r²)> 0.99
LLOQ0.1 ng/mL[2][5]

Table 2: Accuracy and Precision

QC Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC< 10%< 10%-3.33 to 10.00%[2]
Medium QC< 10%< 10%-3.33 to 10.00%[2]
High QC< 10%< 10%-3.33 to 10.00%[2]

Table 3: Recovery and Matrix Effect

ParameterRabeprazoleRabeprazole-¹³C,d₃ (IS)
Mean Extraction Recovery~70%[2]Consistent with Analyte
Matrix FactorClose to 1Close to 1

Experimental Workflow Visualization

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of rabeprazole in human plasma.

Rabeprazole_Workflow SampleCollection Sample Collection Human Plasma (K2EDTA) Spiking Internal Standard Spiking Add Rabeprazole-¹³C,d₃ SampleCollection->Spiking LLE Liquid-Liquid Extraction (LLE) MTBE:Ethyl Acetate (80:20) Spiking->LLE Evaporation Evaporation Under Nitrogen Stream LLE->Evaporation Reconstitution Reconstitution In Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis ESI+ MRM Mode Reconstitution->LCMS DataProcessing Data Processing Peak Integration & Quantification LCMS->DataProcessing Results Results Concentration Data DataProcessing->Results

Caption: Workflow for Rabeprazole Quantification in Human Plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of rabeprazole in human plasma. The use of the stable isotope-labeled internal standard, Rabeprazole-¹³C,d₃, ensures high accuracy and precision, making the method well-suited for regulated bioanalysis in support of clinical and pharmacokinetic studies. The simple LLE sample preparation procedure and rapid chromatographic analysis allow for a high-throughput workflow.

References

Application of Rabeprazole-13C,d3 in Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Rabeprazole-13C,d3 in pharmacokinetic (PK) studies. The stable isotope-labeled internal standard (SIL-IS) is a crucial tool for accurate and precise quantification of rabeprazole (B1678785) in biological matrices, overcoming challenges such as matrix effects and extraction variability.

Introduction to Rabeprazole and the Role of a SIL-IS

Rabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells.[1][2] It is used to treat various acid-related gastrointestinal conditions.[2]

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of rabeprazole. Accurate bioanalysis is the cornerstone of these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation and analysis, thus compensating for variations and leading to more reliable data.[]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of rabeprazole from studies in healthy adult volunteers. These values can serve as a reference for study design and data interpretation.

Table 1: Pharmacokinetic Parameters of a Single Oral 10 mg Dose of Rabeprazole

ParameterValue (Mean ± SD)Reference
Cmax (ng/mL)353.21 ± 131.52[5]
Tmax (hr)3.4 ± 1.1[5]
AUCt (ng·hr/mL)691.36 ± 321.88[5]
t1/2 (hr)1.37 ± 0.75[5]

Table 2: Pharmacokinetic Parameters of a Single Oral 20 mg Dose of Rabeprazole

ParameterValue (Mean ± SD)Reference
Cmax (µg/mL)0.18 ± 0.03[6]
Tmax (hr)3.30 ± 0.60[6]
t1/2β (hr)2.29 ± 0.42[6]
Vd (L/kg)0.98 ± 0.18[6]
CLB (L/h/kg)0.30 ± 0.08[6]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCt: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2: Elimination half-life; t1/2β: Elimination half-life from the terminal phase; Vd: Volume of distribution; CLB: Total body clearance.

Experimental Protocols

This section provides a detailed protocol for the quantification of rabeprazole in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[7][8][9]

Materials and Reagents
  • Rabeprazole analytical standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297)

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Extraction solvent (e.g., methyl tert-butyl ether:ethyl acetate 80:20, v/v)[9]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve rabeprazole and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of rabeprazole by serial dilution of the primary stock solution with a suitable solvent (e.g., 50% methanol).

  • Internal Standard Working Solution:

    • Prepare a working solution of this compound at an appropriate concentration (e.g., 50 ng/mL) by diluting the primary stock solution.

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of plasma sample in a polypropylene (B1209903) tube, add 10 µL of the internal standard working solution (this compound).[8]

  • Vortex briefly to mix.

  • Add 500 µL of phosphate (B84403) buffer (pH 7.0).[8]

  • Add 2.5 mL of the extraction solvent.[8]

  • Vortex for 10 minutes at 1500 rpm.[8]

  • Centrifuge at 4,000 rpm for 5 minutes at 4°C.[8]

  • Transfer the supernatant organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 50°C.[8]

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

Table 3: Chromatographic and Mass Spectrometric Parameters

ParameterCondition
Liquid Chromatography
ColumnAscentis® Express C18, 50 mm × 4.6 mm, 2.7 µm
Mobile PhaseA: 10 mM Ammonium Acetate in WaterB: AcetonitrileIsocratic elution with 40% A and 60% B
Flow Rate0.700 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Rabeprazole)m/z 360.1 → 242.2[5]
MRM Transition (this compound)m/z 364.1 → 246.2 (example)
Dwell Time200 ms
Ion Source Temperature500°C
Ion Spray Voltage5500 V

Note: The MRM transition for this compound should be optimized based on the specific labeled positions. The provided transition is an example assuming +4 Da shift.

Visualizations

Rabeprazole Mechanism of Action

The following diagram illustrates the signaling pathway of rabeprazole's action on the gastric proton pump.

Rabeprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_gastric_lumen Gastric Lumen Rabeprazole_inactive Rabeprazole (Inactive Prodrug) Rabeprazole_active Active Sulfenamide Rabeprazole_inactive->Rabeprazole_active Protonation in acidic environment H_ion H+ ProtonPump H+/K+ ATPase (Proton Pump) Rabeprazole_active->ProtonPump Covalent binding to Cysteine residues ProtonPump->H_ion H+ secretion H_ion_lumen H+ H_ion->H_ion_lumen K_ion K+ K_ion->ProtonPump K+ uptake

Caption: Rabeprazole's mechanism of action in a gastric parietal cell.

Experimental Workflow for Pharmacokinetic Study

The diagram below outlines the key steps in a typical pharmacokinetic study utilizing this compound.

PK_Study_Workflow StudyDesign Study Design & Protocol Development Dosing Dosing of Rabeprazole to Study Subjects StudyDesign->Dosing Sampling Timed Blood Sample Collection Dosing->Sampling Processing Plasma Separation and Storage (-80°C) Sampling->Processing SamplePrep Sample Preparation (Spiking with this compound & Liquid-Liquid Extraction) Processing->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Processing & Pharmacokinetic Analysis LCMS->DataAnalysis Reporting Reporting of Results DataAnalysis->Reporting

Caption: Workflow for a pharmacokinetic study of rabeprazole.

Logical Relationship of Bioanalytical Method Validation

This diagram shows the key parameters assessed during the validation of a bioanalytical method for rabeprazole quantification.

Method_Validation Validation Bioanalytical Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters of bioanalytical method validation.

References

Application Notes and Protocols for Rabeprazole-13C,d3 in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Rabeprazole-13C,d3, a stable isotope-labeled analog of Rabeprazole (B1678785), in drug metabolism and pharmacokinetic (DMPK) research. The inclusion of a stable isotope label allows for precise quantification and differentiation from the unlabeled drug, making it an invaluable tool for in vitro and in vivo studies.

Introduction to Rabeprazole and its Metabolism

Rabeprazole is a proton pump inhibitor (PPI) used to reduce stomach acid production.[1][2] It is extensively metabolized in the liver, primarily through non-enzymatic reduction to rabeprazole thioether.[3][4] The cytochrome P450 enzymes, CYP2C19 and CYP3A4, are also involved in its metabolism to a lesser extent compared to other PPIs, forming metabolites such as desmethyl rabeprazole and rabeprazole sulfone.[1][3][4] Understanding the metabolic fate of rabeprazole is crucial for assessing its efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

Role of this compound in Research

This compound serves as an ideal internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The mass shift of +4 amu (1 from 13C and 3 from deuterium) allows for its distinct detection from the unlabeled rabeprazole, while its chemical properties remain nearly identical.[6][7] This ensures that it behaves similarly to the analyte during sample extraction, chromatographic separation, and ionization, thereby compensating for variability and improving the accuracy and precision of quantitative analyses.[5][8][9]

Key Applications:

  • Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of rabeprazole in preclinical and clinical studies.[][11]

  • Metabolite Identification and Quantification: To aid in the identification and quantification of rabeprazole metabolites in various biological matrices.[12]

  • Bioequivalence Studies: To compare the pharmacokinetic profiles of different formulations of rabeprazole.[]

  • In Vitro Metabolism Studies: To investigate the metabolic pathways of rabeprazole using liver microsomes, hepatocytes, or recombinant enzyme systems.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of rabeprazole and typical mass spectrometry settings for the analysis of rabeprazole and its labeled internal standard.

Table 1: Pharmacokinetic Parameters of Rabeprazole (Oral Administration)

ParameterValueReference
Bioavailability~52%[4]
Protein Binding96.3%[1]
Elimination Half-life~1 hour[1][4]
Time to Peak Plasma Concentration (Tmax)~3-4 hours[4]
Excretion90% via kidney as metabolites[1]

Table 2: Typical LC-MS/MS Parameters for Rabeprazole and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Rabeprazole360.1242.1Optimized for instrument[13]
This compound364.1246.1Optimized for instrumentDerived

Note: Collision energy should be optimized for the specific mass spectrometer being used.

Experimental Protocols

This protocol outlines a method for the quantitative determination of rabeprazole in human plasma using this compound as an internal standard.

Materials:

  • Human plasma (with anticoagulant)

  • Rabeprazole analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of rabeprazole and this compound in methanol.

    • Prepare serial dilutions of the rabeprazole stock solution in methanol to create calibration standards (e.g., 1-2000 ng/mL).

    • Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 25 µL of the this compound working solution.

    • Vortex for 30 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the transitions specified in Table 2.

      • Optimize source parameters (e.g., capillary voltage, source temperature) according to the instrument manufacturer's guidelines.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of rabeprazole to this compound against the concentration of the calibration standards.

    • Determine the concentration of rabeprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

This protocol describes an experiment to investigate the metabolism of rabeprazole using HLMs.

Materials:

  • Human Liver Microsomes (HLM)

  • Rabeprazole

  • This compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (cold)

  • Incubator/water bath

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL protein), phosphate buffer, and rabeprazole (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing this compound (as an internal standard for the quantification of remaining rabeprazole).

    • Vortex and centrifuge at 10,000 x g for 10 minutes to pellet the protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using the LC-MS/MS method described in Protocol 1 to quantify the amount of rabeprazole remaining at each time point.

    • To identify metabolites, perform a full scan or precursor ion scan to look for expected metabolic products (e.g., rabeprazole thioether, desmethyl rabeprazole, rabeprazole sulfone).

  • Data Analysis:

    • Plot the natural logarithm of the remaining rabeprazole concentration versus time to determine the in vitro half-life (t1/2).

    • Calculate the intrinsic clearance (CLint).

Visualizations

Rabeprazole_Metabolism Rabeprazole Rabeprazole Thioether Rabeprazole Thioether Rabeprazole->Thioether Non-enzymatic reduction Desmethyl Desmethyl Rabeprazole Rabeprazole->Desmethyl CYP2C19 Sulfone Rabeprazole Sulfone Rabeprazole->Sulfone CYP3A4 Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing SIL_IS_Logic Analyte Rabeprazole (Analyte) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep SIL_IS This compound (SIL-IS) SIL_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Quantification Accurate Quantification MS_Detection->Quantification

References

Application Notes & Protocols for the Use of Rabeprazole-13C,d3 in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rabeprazole (B1678785) is a proton pump inhibitor used to treat acid-related gastrointestinal conditions. Bioequivalence (BE) studies are crucial for ensuring that generic formulations of rabeprazole perform equivalently to the innovator product. The use of a stable isotope-labeled internal standard (SIL-IS), such as Rabeprazole-13C,d3, is a widely accepted and recommended practice in bioanalytical methods for BE studies.[1][2][3] SIL-ISs offer significant advantages by minimizing variability during sample processing and analysis, thereby enhancing the accuracy and precision of the quantitative data.[1][3] This document provides a detailed protocol for the use of this compound in bioequivalence studies, covering the bioanalytical method validation and a typical pharmacokinetic study design.

I. Bioanalytical Method Using LC-MS/MS

A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of rabeprazole in biological matrices like human plasma.[4][5][6]

1. Materials and Reagents:

  • Rabeprazole reference standard

  • This compound (Internal Standard, IS)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297) (HPLC grade)

  • Methyl tert-butyl ether (MTBE)

  • Water (deionized or HPLC grade)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Experimental Protocols:

3.1. Preparation of Stock and Working Solutions:

  • Rabeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of rabeprazole reference standard in methanol (B129727) or a suitable solvent to obtain a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Prepare in the same manner as the rabeprazole stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration curve standards and quality control (QC) samples at various concentrations. The internal standard working solution should be prepared at a fixed concentration.

3.2. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3.3. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
HPLC Column Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 µm[4][6]
Mobile Phase Isocratic elution with 40% 10 mM ammonium acetate and 60% acetonitrile[4][6]
Flow Rate 0.700 mL/min[4][6]
Injection Volume 5-10 µL
Column Temperature Ambient or controlled at 40°C
Ionization Mode Electrospray Ionization (ESI), Positive[4][6]
Detection Mode Multiple Reaction Monitoring (MRM)[4][6]
MRM Transitions Rabeprazole: m/z 360.3 → 242.1[7] this compound: (Adjust for isotope labeling)

4. Method Validation:

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA).[1] Key validation parameters include:

  • Specificity and Selectivity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of rabeprazole and the IS.[4][6]

  • Linearity: The method should be linear over a defined concentration range, for example, 0.1 ng/mL to 150 ng/mL in human plasma.[4][6]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple QC levels (low, medium, and high). Precision should be less than 15% (20% at LLOQ), and accuracy should be within ±15% (±20% at LLOQ).[4][6]

  • Recovery: The extraction efficiency of rabeprazole and the IS from the biological matrix should be consistent and reproducible. A recovery of around 70% has been reported as consistent.[4][6]

  • Matrix Effect: Evaluated to ensure that matrix components do not suppress or enhance the ionization of the analyte and IS.[4][6]

  • Stability: The stability of rabeprazole in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[8]

Quantitative Data Summary:

Validation ParameterAcceptance Criteria/Typical Value
Linearity Range 0.1 - 150 ng/mL[4][6]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[4][6]
Intra-day Precision (%CV) < 10%[4]
Inter-day Precision (%CV) < 10%[4]
Accuracy (% Bias) -3.33% to 10.00%[4][6]
Recovery ~70%[4][6]

II. Bioequivalence Study Protocol

A typical bioequivalence study for rabeprazole involves a randomized, two-period, two-sequence, single-dose, crossover design in healthy human subjects under fasting and fed conditions.[9][10][11]

1. Study Design and Population:

  • Design: Randomized, two-period, two-sequence, crossover.

  • Population: Healthy adult male and/or female volunteers.

  • Treatments:

    • Test Product: Generic rabeprazole formulation.

    • Reference Product: Innovator rabeprazole formulation.

  • Washout Period: A sufficient washout period (e.g., 7 days) should separate the two treatment periods.[11]

2. Dosing and Sample Collection:

  • Dosing: A single oral dose of the test or reference product is administered.

  • Blood Sampling: Blood samples are collected at predefined time points, for instance, pre-dose and at 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 7, 8, 10, and 12 hours post-dose.[9] Plasma is separated and stored frozen (e.g., -20°C or -70°C) until analysis.[12]

3. Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for both the test and reference products:

  • Cmax: Maximum plasma concentration.

  • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.

  • Tmax: Time to reach Cmax.

  • t1/2: Elimination half-life.

4. Statistical Analysis:

  • The 90% confidence intervals for the ratio of the geometric means (Test/Reference) of Cmax, AUC(0-t), and AUC(0-∞) should fall within the acceptance range of 80.00% to 125.00%.[9][13]

Pharmacokinetic Parameters from a Representative Study:

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 678.24 ± 278.93[13]657.83 ± 250.86[13]
AUC(0-t) (ng·h/mL) 1415.88 ± 505.46[13]1457.44 ± 524.40[13]
AUC(0-∞) (ng·h/mL) 1439.10 ± 507.47[13]1479.81 ± 527.83[13]
Tmax (h) 3.8 ± 0.8[13]3.7 ± 0.5[13]
t1/2 (h) 1.48 ± 0.19[13]1.38 ± 0.24[13]

III. Visualizations

Experimental Workflow for Bioanalytical Method:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent (LLE) vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection (MRM) hplc->msms quantification Quantification msms->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Bioanalytical workflow for rabeprazole quantification.

Logical Relationship in Bioequivalence Assessment:

bioequivalence_logic study_design Crossover Study Design (Test vs. Reference) plasma_concentration Plasma Concentration vs. Time Data study_design->plasma_concentration pk_parameters Calculate Pharmacokinetic Parameters (Cmax, AUC) plasma_concentration->pk_parameters statistical_analysis Statistical Analysis (90% Confidence Interval) pk_parameters->statistical_analysis bioequivalence_conclusion Bioequivalence Conclusion (80-125% Range) statistical_analysis->bioequivalence_conclusion

Caption: Bioequivalence assessment logic.

References

Application Note: High-Throughput Analysis of Rabeprazole-13C,d3 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the sensitive and selective quantification of Rabeprazole-13C,d3 in a biological matrix, serving as a stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of Rabeprazole (B1678785). The protocols outlined are suitable for pharmacokinetic studies and other drug development applications.

Introduction

Rabeprazole is a proton pump inhibitor used to treat acid-related gastrointestinal conditions.[1] Accurate quantification of Rabeprazole in biological samples is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis to compensate for matrix effects and variations in sample processing, ensuring high accuracy and precision.[2] This application note details the optimized mass spectrometry parameters and a validated experimental protocol for the detection of this compound alongside Rabeprazole in human plasma.

Quantitative Mass Spectrometry Parameters

A highly sensitive ultra-fast LC-MS/MS method has been developed for the quantification of Rabeprazole using this compound as an internal standard.[3] Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in the positive ion mode.[3][4]

The mass transition for Rabeprazole is m/z 360.1 → 242.1.[4][5] Given that this compound has one 13C and three deuterium (B1214612) atoms, its protonated molecule [M+H]⁺ will have a mass shift of +4 Da compared to unlabelled Rabeprazole. Assuming the fragmentation pattern is similar and the labels remain on the precursor ion fragment, the product ion will also be shifted.

Table 1: Optimized Mass Spectrometry Parameters for Rabeprazole and this compound

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Cone Voltage (V)Collision Energy (eV)
Rabeprazole360.1242.12012
This compound (IS)364.1246.1Optimize for max responseOptimize for max response

Note: Cone voltage and collision energy for the internal standard should be optimized to achieve maximum signal intensity, but values are typically similar to the analyte.

Table 2: Typical Ion Source and Gas Parameters

ParameterRecommended Setting
Ionization ModeElectrospray Ionization, Positive (ESI+)[6]
Capillary Voltage~3.5 kV (Optimization required)[4][6]
Source Temperature~150 °C (Optimization required)[4][6]
Desolvation Temperature~500 °C (Optimization required)[4][6]
Dwell Time100 ms[4]

Experimental Protocols

This section provides a detailed methodology for the analysis of Rabeprazole and its internal standard, this compound, in human plasma.

Materials and Reagents
  • Rabeprazole reference standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)[1]

  • Methanol (B129727) (HPLC or LC-MS grade)[1]

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)[1]

  • Ethyl acetate (HPLC grade)

  • Methyl tert-butyl ether (HPLC grade)

  • Human plasma (with anticoagulant)[1]

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of Rabeprazole and this compound in methanol to obtain individual stock solutions of 1 mg/mL.[1]

  • Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (e.g., 70:30 v/v) to create working solutions for calibration curve standards and quality control (QC) samples.[1] The internal standard working solution should be prepared at an appropriate concentration (e.g., 100 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

Liquid-liquid extraction (LLE) is a robust method for extracting Rabeprazole from human plasma.[3][4]

  • Pipette 100 µL of human plasma into a microcentrifuge tube.[7]

  • Add 25 µL of the this compound internal standard working solution.[2]

  • Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate 80:20, v/v).[4][8]

  • Vortex the mixture for 10 minutes to ensure thorough mixing.[4][7]

  • Centrifuge at a high speed (e.g., 5000 x g or 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.[4][7]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.[2][4]

  • Reconstitute the dried extract in 200 µL of the mobile phase.[2]

  • Inject an aliquot (e.g., 2-10 µL) into the LC-MS/MS system for analysis.[2][4]

Chromatographic Conditions
  • Column: A reverse-phase C18 column is commonly used, for example, an Ascentis® Express C18 (50 mm × 4.6 mm, 2.7 μm) or a Hypersil Gold C18 column.[3][4]

  • Mobile Phase:

    • Mobile Phase A: 10 mM ammonium acetate in water.[3]

    • Mobile Phase B: Acetonitrile.[3]

  • Elution Mode: Isocratic elution with 40% Mobile Phase A and 60% Mobile Phase B.[3] A gradient elution can also be used for better separation from matrix components.[4]

  • Flow Rate: 0.700 mL/min.[3]

  • Column Temperature: Ambient or controlled at 40 °C.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the bioanalytical method from sample receipt to final data analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction (LLE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification stock_sol Prepare Stock Solutions (Rabeprazole & IS) work_sol Prepare Working Solutions (Calibration & QC) stock_sol->work_sol plasma_sample Plasma Sample Aliquoting spike_is Spike with Internal Standard (this compound) plasma_sample->spike_is add_solvent Add Extraction Solvent spike_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chroma Chromatographic Separation (C18 Column) inject->chroma ms_detect Mass Spectrometric Detection (MRM Mode) chroma->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Peak Area Ratios (Analyte/IS) integrate->ratio cal_curve Construct Calibration Curve ratio->cal_curve quantify Quantify Unknown Samples cal_curve->quantify

Caption: Bioanalytical workflow for Rabeprazole quantification.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of Rabeprazole in human plasma, utilizing this compound as an effective internal standard to ensure data integrity. The detailed mass spectrometry parameters and experimental protocol can be readily implemented in a bioanalytical laboratory to support various stages of drug development. Optimization of certain parameters, such as collision energy and source conditions, may be required depending on the specific instrumentation used.

References

Troubleshooting & Optimization

Technical Support Center: Rabeprazole-13C,d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Rabeprazole-13C,d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal signal intensity and reliable quantification of this internal standard in your LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: We are observing a consistently low or no signal for our this compound internal standard. What are the primary causes?

A1: Low or absent signal for a stable isotope-labeled internal standard like this compound can be attributed to several factors. These can range from the integrity of the standard itself to issues with the analytical methodology. A systematic approach to troubleshooting is recommended to pinpoint the exact cause.[1]

Q2: Could the issue be with the this compound material itself?

A2: Yes, it is crucial to first rule out any issues with the internal standard. This includes potential degradation of the compound or errors in the preparation of the stock and working solutions.[1] It's also worth noting that while stable isotope labeling is designed to create a compound that is chemically identical to the analyte, there can be very slight differences in physicochemical properties. For instance, deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[1]

Q3: How significant are matrix effects when analyzing this compound in biological samples?

A3: Matrix effects are a very common challenge in LC-MS/MS bioanalysis and can significantly impact the signal intensity of this compound.[2][3] These effects arise from co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][4] This interference can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[2][5] Common sources of matrix effects in plasma samples include phospholipids (B1166683) and salts.[2]

Q4: What are the expected MRM transitions for this compound?

A4: To determine the specific MRM transitions for this compound, you would typically add the mass shift due to the isotopic labeling to the precursor and relevant product ions of unlabeled rabeprazole (B1678785). For unlabeled rabeprazole, a common transition is m/z 360.1 → 242.2.[6][7][8] Given the presence of 13C and d3, you would need to calculate the expected mass shift and confirm the exact m/z values by infusing a solution of this compound into the mass spectrometer.

Troubleshooting Guides

Issue 1: Poor or No Signal Intensity for this compound

This is a common issue that can often be resolved by systematically evaluating each stage of the analytical workflow.

Troubleshooting Workflow for Poor Signal Intensity

A Start: Poor/No Signal for this compound B Step 1: Verify Compound Integrity & Concentration A->B C Step 2: Optimize Mass Spectrometer Parameters B->C Compound OK D Step 3: Evaluate Sample Preparation C->D MS Parameters Optimized E Step 4: Assess Chromatographic Conditions D->E Sample Prep OK F Resolved E->F Chromatography OK A High Signal Variability Observed B Investigate Matrix Effects A->B C Review Sample Preparation Consistency A->C D Check for Analyte Degradation A->D E Consistent Results Achieved B->E C->E D->E

References

Technical Support Center: Quantification of Rabeprazole-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Rabeprazole-13C,d3, with a specific focus on overcoming matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the quantification of this compound?

A1: Matrix effects in LC-MS/MS analysis are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[1] This interference can either suppress or enhance the signal of this compound, leading to inaccurate and imprecise quantification.[1] Common sources of matrix effects in plasma samples for rabeprazole (B1678785) analysis include phospholipids (B1166683) and salts.[1]

Q2: How can I determine if my assay is being affected by matrix effects?

A2: The presence of matrix effects can be assessed using the post-extraction addition method. This involves comparing the peak response of this compound spiked into an extracted blank matrix sample with the response of the analyte in a neat solution. A significant difference in peak areas between the two samples indicates the presence of matrix effects.[1] Another technique is post-column infusion, which helps identify the regions in the chromatogram where ion suppression or enhancement occurs.[1]

Q3: What is the most effective way to compensate for matrix effects?

A3: The most effective method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound itself, for the quantification of the unlabeled rabeprazole.[1][2] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable correction and accurate quantification.[1] When a SIL-IS is not available for the analyte, an analogue internal standard with similar physicochemical properties can be used, though it may not compensate for matrix effects as effectively.[1]

Q4: My Rabeprazole signal is inconsistent and shows poor sensitivity. What are the likely causes?

A4: Inconsistent signals and poor sensitivity are often attributable to ion suppression caused by matrix effects.[1] Another significant factor can be the instability of rabeprazole in acidic conditions.[3][4] Rabeprazole is known to degrade under acidic, thermal, and oxidative stress.[4][5] To minimize degradation, it is crucial to maintain alkaline conditions (pH > 8.0) during sample preparation and storage.[3]

Q5: I am observing carryover of rabeprazole in my blank injections. How can this be resolved?

A5: Carryover can be a result of several factors. Ensure that the injection needle and port are being adequately washed with a strong organic solvent. Optimizing the wash solvent and increasing the wash volume or number of wash cycles can help. Also, check for any dead volumes in the LC system where the analyte might be retained.

Troubleshooting Guide: Overcoming Matrix Effects

This guide provides a systematic approach to identifying and mitigating matrix effects during the quantification of this compound.

Step 1: Assess the Matrix Effect

Before implementing strategies to overcome matrix effects, it's essential to confirm their presence and magnitude.

  • Method: Post-Extraction Addition.

  • Procedure:

    • Prepare a blank biological sample by performing the extraction procedure without the analyte or internal standard.

    • Spike the extracted blank matrix with a known concentration of this compound.

    • Prepare a neat solution of this compound at the same concentration in the reconstitution solvent.

    • Analyze both samples by LC-MS/MS.

    • Calculate the matrix factor (MF) using the formula: MF = (Peak Area in Extracted Blank) / (Peak Area in Neat Solution)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

Step 2: Optimize Sample Preparation

Improving the sample cleanup procedure is a critical step in reducing matrix effects by removing interfering endogenous components.[1]

Method Description Advantages Disadvantages
Protein Precipitation (PPT) A simple method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.Quick and easy.Often insufficient for removing phospholipids, leading to significant matrix effects.[1]
Liquid-Liquid Extraction (LLE) Separates analytes from interferences based on their differential solubility in two immiscible liquids.Can be highly selective by optimizing the extraction solvent and pH.[1]Can be time-consuming and may require large volumes of organic solvents.
Solid-Phase Extraction (SPE) A chromatographic technique used to separate components of a mixture.Offers high selectivity and can effectively remove a wide range of interferences.Method development can be more complex and costly.
HybridSPE®-Phospholipid A specific technique designed for the removal of phospholipids from the sample.Highly effective at removing a major source of matrix effects in plasma.[1]May be more expensive than other methods.
Step 3: Chromatographic Optimization

Adjusting the chromatographic conditions can help separate this compound from co-eluting matrix components.

  • Modify the Gradient: Altering the gradient elution profile can shift the retention time of the analyte away from regions of significant ion suppression.[1]

  • Change the Column: Using a column with a different chemistry (e.g., C18, phenyl-hexyl) can change the selectivity and improve separation.[1]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix effects.[1]

Step 4: Alternative Ionization Source

If significant matrix effects persist with electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which is often less susceptible to matrix effects.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Rabeprazole from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (e.g., a deuterated analog of another proton pump inhibitor).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate (B1210297), 80:20 v/v).[6]

  • Vortex for 10 minutes.

  • Centrifuge at 5000 x g for 10 minutes.[1]

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in 200 µL of the mobile phase.[1]

  • Inject an aliquot into the LC-MS/MS system.[1]

Protocol 2: LC-MS/MS Parameters for Rabeprazole Quantification

These are typical starting parameters and should be optimized for your instrument and assay.

  • LC Column: Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 µm.[2]

  • Mobile Phase: Isocratic elution with 40% 10 mM ammonium (B1175870) acetate and 60% acetonitrile.[2]

  • Flow Rate: 0.700 mL/min.[2]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[2]

  • MRM Transitions:

    • Rabeprazole: m/z 360.3 → 242.1[7]

    • This compound: (Adjust based on the specific labeled positions)

Visualizations

Troubleshooting Workflow for Matrix Effects cluster_start cluster_assessment Step 1: Assess Matrix Effect cluster_optimization Step 2 & 3: Optimization cluster_reassess Step 4: Re-assessment cluster_end Start Inconsistent Results or Poor Sensitivity Assess Perform Post-Extraction Addition Experiment Start->Assess Check Matrix Effect Present? Assess->Check Optimize_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Check->Optimize_IS Yes End_Success Proceed with Validation Check->End_Success No Optimize_SamplePrep Optimize Sample Preparation (LLE, SPE, etc.) Optimize_IS->Optimize_SamplePrep Optimize_Chromo Optimize Chromatography (Gradient, Column, etc.) Optimize_SamplePrep->Optimize_Chromo Reassess Re-assess Matrix Effect Optimize_Chromo->Reassess Check_Reassess Matrix Effect Mitigated? Reassess->Check_Reassess Check_Reassess->End_Success Yes End_Alternative Consider Alternative Ionization (e.g., APCI) Check_Reassess->End_Alternative No

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Rabeprazole Mechanism of Action cluster_parietal_cell Gastric Parietal Cell Rabeprazole_inactive Rabeprazole (inactive prodrug) in bloodstream Rabeprazole_active Active Sulfenamide Form Rabeprazole_inactive->Rabeprazole_active Protonation in acidic environment of parietal cell Proton_Pump H+/K+ ATPase (Proton Pump) Rabeprazole_active->Proton_Pump Irreversibly binds to and inhibits Acid_Secretion Gastric Acid (H+) Secretion into Stomach Lumen Proton_Pump->Acid_Secretion Blocks final step of

Caption: Simplified signaling pathway of Rabeprazole's mechanism of action.

References

Technical Support Center: Best Practices for Rabeprazole-13C,d3 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Rabeprazole-13C,d3 solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound. For in vivo studies, further dilution of the DMSO stock solution into aqueous buffers or vehicles like corn oil or 0.5% carboxymethyl cellulose (B213188) (CMC) in saline may be necessary.[1]

Q2: What are the optimal storage conditions for this compound in its solid form?

A2: For long-term stability of solid this compound, it is recommended to store the compound at -20°C for up to three years. For short-term storage, 4°C is suitable for up to two years.[1] It is crucial to keep the container tightly sealed and protected from moisture.

Q3: How should I store this compound solutions?

A3: Aliquot your this compound stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated warming and cooling of the solution to maintain its integrity.

Q4: Is this compound sensitive to light?

A4: Yes, Rabeprazole and its analogs are known to be sensitive to light.[2] Photodegradation can occur upon exposure to UV light. Therefore, it is essential to store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

Q5: What is the stability of this compound in acidic and neutral solutions?

A5: Rabeprazole is highly unstable in acidic and neutral aqueous solutions (pH ≤ 7.0).[2] The decomposition half-life in solutions with a pH below 3.0 can be less than 10 minutes.[2] Therefore, it is critical to avoid acidic conditions during solution preparation and storage. The compound is more stable in basic conditions (pH > 8.0).[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected degradation of this compound in solution. 1. Acidic pH: The solution may have an acidic pH, leading to rapid degradation. 2. Light Exposure: The solution may have been exposed to light for a prolonged period. 3. Improper Storage Temperature: The solution was not stored at the recommended low temperatures. 4. Repeated Freeze-Thaw Cycles: The stock solution has been subjected to multiple freeze-thaw cycles.1. Ensure the pH of your final solution is above 7.0, ideally in the basic range (pH > 8.0). 2. Always store solutions in light-protected containers (e.g., amber vials). 3. Store stock solutions at -80°C or -20°C. 4. Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.
Precipitation observed in the this compound solution upon storage. 1. Low Temperature: The solvent's freezing point may have been reached, causing the solute to precipitate. 2. Supersaturation: The initial concentration of the solution may have been too high.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. 2. Prepare a new stock solution at a lower concentration.
Inconsistent results in analytical assays (e.g., HPLC, LC-MS). 1. Degradation during sample preparation: The sample preparation workflow may expose the compound to destabilizing conditions (e.g., acidic mobile phase). 2. Adsorption to labware: The compound may adsorb to the surface of certain plastics.1. Use a mobile phase with a pH that ensures the stability of Rabeprazole (pH > 7.0). Minimize the time between sample preparation and analysis. 2. Whenever possible, use glass or polypropylene (B1209903) labware. If other plastics must be used, perform a preliminary test to check for adsorption.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Condition Temperature Duration Notes
Solid Long-term-20°CUp to 3 yearsKeep in a tightly sealed container, protected from moisture.[1]
Short-term4°CUp to 2 yearsKeep in a tightly sealed container, protected from moisture.[1]
Solution in DMSO Long-term-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]
Short-term-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the this compound solid to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Accurately weigh the desired amount of this compound solid using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

    • Vortex the solution until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected (amber) vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability Assessment by HPLC

This protocol is based on established methods for Rabeprazole sodium and can be adapted for this compound.

  • Materials and Equipment:

    • This compound solution

    • HPLC system with UV detector

    • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.4 with triethylamine) and acetonitrile (B52724) (90:10 v/v)

    • Mobile Phase B: Acetonitrile and water (90:10 v/v)

    • Diluent: A mixture of water and acetonitrile (50:50 v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

    • Gradient Program: A time-based gradient can be optimized to ensure separation of the parent peak from any degradation products.

  • Procedure:

    • Prepare samples of this compound solution that have been subjected to different stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal).

    • Prepare a control sample of the freshly prepared this compound solution.

    • Filter all samples through a 0.45 µm syringe filter before injection.

    • Inject the samples into the HPLC system.

    • Analyze the resulting chromatograms to determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimentation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve Add Solvent aliquot Aliquot into Vials dissolve->aliquot Dispense store Store at -80°C or -20°C aliquot->store Protect from Light thaw Thaw Aliquot store->thaw Single Use use Use in Experiment thaw->use

Caption: Recommended workflow for the preparation and handling of this compound solutions.

degradation_pathway rabeprazole This compound acid Acidic Conditions (pH < 7) light UV Light Exposure heat Elevated Temperature oxidation Oxidizing Agents degradation Degradation Products acid->degradation Rapid light->degradation heat->degradation oxidation->degradation

Caption: Major factors contributing to the degradation of this compound solutions.

References

Technical Support Center: Solid-Phase Extraction (SPE) for Rabeprazole-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining solid-phase extraction (SPE) methods for Rabeprazole-13C,d3.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase extraction of Rabeprazole and its isotopically labeled internal standard, this compound, from biological matrices.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Analyte Breakthrough During Sample Loading: The sorbent may not be retaining the analyte effectively. This can happen if the sample loading flow rate is too high, or the sample solvent has a stronger affinity for the analyte than the sorbent does.[1]- Decrease the sample loading flow rate to allow more time for the analyte to interact with the sorbent.[2]- Dilute the sample with a weaker solvent to increase the analyte's affinity for the sorbent.[2]- Ensure the sample pH is adjusted to a neutral or slightly alkaline state (pH > 7) to maximize Rabeprazole's retention on reversed-phase sorbents.[3]
Analyte Elution During Wash Step: The wash solvent may be too strong, causing the analyte to be washed off the sorbent along with interferences.[1]- Decrease the organic solvent percentage in the wash solution.[2]- Optimize the wash solvent strength by testing a range of solvent compositions to find the strongest possible wash that doesn't elute the analyte.[4]
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[1]- Increase the strength of the elution solvent by increasing the percentage of organic solvent.[1]- Consider adding a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to the elution solvent to ensure Rabeprazole is in a non-ionized state, facilitating its elution from reversed-phase sorbents.- Increase the volume of the elution solvent and consider eluting in smaller, multiple fractions.[5]
Analyte Degradation: Rabeprazole is unstable in acidic conditions.[6] Exposure to acidic pH during sample pre-treatment or extraction can lead to significant analyte loss.- Maintain a neutral to slightly alkaline pH (pH 7-8) throughout the entire sample preparation and extraction process.[3][7]- Avoid using acidic reagents for protein precipitation or sample pH adjustment.
Poor Reproducibility Inconsistent Sample Pre-treatment: Variations in protein precipitation or pH adjustment can lead to inconsistent results.[2]- Standardize the sample pre-treatment protocol, ensuring consistent reagent volumes, mixing times, and centrifugation parameters.[8]
Variable Flow Rates: Inconsistent flow rates during sample loading, washing, and elution can affect analyte retention and recovery.[2]- Use a vacuum manifold with consistent vacuum pressure or an automated SPE system to ensure uniform flow rates across all samples.
Sorbent Drying Out: If the sorbent bed dries out after conditioning and before sample loading, analyte retention can be compromised.[2]- Ensure the sorbent bed remains wetted after the conditioning and equilibration steps. Do not allow air to be drawn through the cartridge before the sample is loaded.
High Matrix Effects Insufficient Removal of Interferences: The wash step may not be effective at removing all matrix components that can interfere with MS detection.- Optimize the wash step by testing different solvent compositions and volumes. A stronger wash solvent that does not elute the analyte will result in a cleaner extract.[1]- Consider using a mixed-mode SPE sorbent that offers multiple retention mechanisms for more selective removal of interferences.[1]
Co-elution of Phospholipids: Phospholipids from plasma samples are a common source of matrix effects in LC-MS analysis.- Incorporate a wash step with a solvent designed to remove phospholipids, such as a high percentage of methanol (B129727) or isopropanol.
Slow Flow Rate / Clogged Cartridge Particulates in the Sample: Precipitated proteins or other particulates in the sample can clog the SPE cartridge frits.[9]- Ensure samples are adequately centrifuged after protein precipitation and that only the clear supernatant is loaded onto the SPE cartridge.[8]- Consider using a pre-filter before the SPE cartridge.
High Sample Viscosity: Viscous samples can lead to slow flow rates.[9]- Dilute the sample with an appropriate buffer to reduce its viscosity before loading.

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE sorbent for Rabeprazole?

A1: Polymeric reversed-phase sorbents, such as Oasis HLB, are a good choice for Rabeprazole extraction from biological fluids.[10] These sorbents offer high capacity and stability across a wide pH range, which is beneficial given Rabeprazole's pH sensitivity. One study demonstrated high recovery (>91.8%) of Rabeprazole from human plasma using an Oasis HLB cartridge.[10] While traditional silica-based C18 sorbents can also be used, polymeric sorbents often provide cleaner extracts and more consistent performance.

Q2: Why is pH control so important when extracting Rabeprazole?

A2: Rabeprazole is a benzimidazole (B57391) proton pump inhibitor that is highly unstable in acidic environments.[6][7] Exposure to acidic conditions (pH < 6) will cause rapid degradation of the analyte, leading to inaccurate and unreliable results.[11] Therefore, it is crucial to maintain a neutral to slightly alkaline pH (ideally between 7 and 8) throughout the entire sample handling and extraction procedure to ensure the stability of Rabeprazole and this compound.[3][7]

Q3: When should I add the this compound internal standard?

A3: The stable isotope-labeled internal standard (SIL-IS), this compound, should be added to the sample at the very beginning of the sample preparation process, before any protein precipitation or dilution steps.[6] Adding the IS early ensures that it experiences the same extraction and potential matrix effects as the analyte.[12] This allows the IS to accurately correct for any analyte loss during the entire workflow, leading to more precise and accurate quantification.[6][12]

Q4: My recovery for this compound is good, but my analyte recovery is low. What could be the issue?

A4: Since this compound is chemically identical to Rabeprazole, they should behave identically during the SPE process.[12] If you observe a significant difference in their recoveries, it is unlikely to be an issue with the extraction chemistry itself. Instead, this discrepancy could point to:

  • Analyte degradation in the sample prior to IS addition: If the native Rabeprazole has degraded in the biological sample before the internal standard was added, you will observe low recovery for the analyte but not the IS. Ensure proper sample storage and handling to maintain analyte stability.

  • Errors in sample or standard preparation: Double-check all dilutions and concentrations of your analyte and internal standard stock solutions and spiking solutions.

Q5: Can I reuse my SPE cartridges?

A5: It is generally not recommended to reuse SPE cartridges for bioanalytical applications. Reusing cartridges can lead to cross-contamination between samples and inconsistent recoveries due to residual matrix components or incomplete elution of the analyte from the previous use. For validated clinical or research studies, single-use cartridges are essential for ensuring data quality and reproducibility.

Refined Experimental Protocol: SPE of this compound from Human Plasma

This protocol is based on a successful method for Rabeprazole extraction and has been refined to incorporate best practices for handling acid-labile compounds and using a stable isotope-labeled internal standard.

1. Materials and Reagents

  • SPE Cartridge: Polymeric reversed-phase (e.g., Oasis HLB, 30 mg, 1 mL)

  • Human plasma with anticoagulant (e.g., K2EDTA)

  • This compound internal standard (IS) spiking solution

  • Protein Precipitation Reagent: Acetonitrile (B52724)

  • Sample Dilution Buffer: 50 mM Ammonium Acetate, pH 7.5

  • Conditioning Solvent: Methanol (HPLC grade)

  • Equilibration Solvent: Water (HPLC grade)

  • Wash Solution: 5% Methanol in 20 mM Ammonium Bicarbonate, pH 7.5

  • Elution Solvent: 90:10 Acetonitrile:Methanol with 0.1% Ammonium Hydroxide

  • SPE Vacuum Manifold or Automated SPE System

  • Centrifuge

2. Sample Preparation

  • Thaw frozen plasma samples at room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound IS spiking solution. Vortex for 10 seconds.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and add 600 µL of the Sample Dilution Buffer (50 mM Ammonium Acetate, pH 7.5). Vortex to mix.

3. Solid-Phase Extraction Procedure

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.

  • Loading: Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Pass 1 mL of the Wash Solution (5% Methanol in 20 mM Ammonium Bicarbonate, pH 7.5) through the cartridge to remove residual salts and polar interferences.

  • Drying: Dry the cartridge under vacuum for 1-2 minutes to remove any remaining aqueous solution.

  • Elution: Elute the analyte and internal standard with 1 mL of the Elution Solvent (90:10 Acetonitrile:Methanol with 0.1% Ammonium Hydroxide) into a clean collection tube.

4. Post-Elution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.

  • Vortex, and transfer to an autosampler vial for injection.

Data Presentation

SPE Parameter Condition Expected Outcome Reference
Sorbent Type Polymeric Reversed-Phase (Oasis HLB)High and reproducible recovery (>90%)[10]
Sample pH 7.5Enhanced analyte stability and retention[3][7]
Wash Solution 5% Methanol in 20 mM Ammonium Bicarbonate, pH 7.5Efficient removal of polar interferences without analyte loss[1][2]
Elution Solvent 90:10 ACN:MeOH with 0.1% NH4OHComplete elution of Rabeprazole and IS[5]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution p1 Plasma Sample (200 µL) p2 Spike with IS (this compound) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifuge p3->p4 p5 Dilute Supernatant (pH 7.5 Buffer) p4->p5 s3 Load Sample p5->s3 Load s1 Condition (Methanol) s2 Equilibrate (Water) s1->s2 s2->s3 s4 Wash (5% Methanol, pH 7.5) s3->s4 s5 Dry Sorbent s4->s5 s6 Elute (ACN/MeOH/NH4OH) s5->s6 e1 Evaporate s6->e1 Collect Eluate e2 Reconstitute e1->e2 e3 Analyze (LC-MS/MS) e2->e3

Caption: Refined SPE workflow for this compound from plasma.

Troubleshooting_Tree start Low Analyte Recovery? check_fractions Analyze all fractions (Load, Wash, Eluate) start->check_fractions analyte_in_load Analyte found in Load fraction? check_fractions->analyte_in_load analyte_in_wash Analyte found in Wash fraction? check_fractions->analyte_in_wash analyte_not_eluted Analyte retained on cartridge? check_fractions->analyte_not_eluted degradation Suspect Analyte Degradation check_fractions->degradation If analyte mass balance is low analyte_in_load->analyte_in_wash No sol_load Solution: 1. Decrease load flow rate 2. Dilute sample with weak solvent 3. Ensure sample pH > 7 analyte_in_load->sol_load Yes analyte_in_wash->analyte_not_eluted No sol_wash Solution: 1. Decrease % organic in wash 2. Use weaker wash solvent analyte_in_wash->sol_wash Yes analyte_not_eluted->degradation No sol_elute Solution: 1. Increase elution solvent strength 2. Increase elution volume 3. Add basic modifier to eluent analyte_not_eluted->sol_elute Yes sol_degradation Solution: 1. Check pH of all reagents 2. Ensure sample pH > 7 3. Minimize processing time degradation->sol_degradation

Caption: Troubleshooting decision tree for low recovery of Rabeprazole.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: Rabeprazole Analysis Using Stable Isotope and Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical determinant of method performance. This guide provides an objective comparison of a bioanalytical method for rabeprazole (B1678785) using a stable isotope-labeled internal standard, Rabeprazole-¹³C,d₃, against methods employing structural analogs, pantoprazole (B1678409) and omeprazole (B731), as internal standards. The comparison is supported by a detailed presentation of experimental data and methodologies.

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in the development of a robust bioanalytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. Stable isotope-labeled internal standards are often considered the "gold standard" due to their near-identical physicochemical properties to the analyte. This section compares the performance of Rabeprazole-¹³C,d₃ with two commonly used structural analog internal standards, pantoprazole and omeprazole, across key validation parameters.

Table 1: Linearity and Range
Internal StandardAnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
Rabeprazole-¹³C,d₃ Rabeprazole0.1 - 150> 0.99[1]
PantoprazoleRabeprazole20 - 1000> 0.999[2]
OmeprazoleRabeprazole0.2 - 2000.9988 - 0.9994[3]
Table 2: Accuracy and Precision
Internal StandardAnalyteQC LevelConcentration (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
Rabeprazole-¹³C,d₃ RabeprazoleLLOQ0.1-3.33 to 10.00< 10< 10[1]
Low--< 10< 10[1]
Medium--< 10< 10[1]
High--< 10< 10[1]
PantoprazoleRabeprazoleLLOQ20-2.6 to 2.12.2 - 7.32.4 - 7.2[2]
Low--1.7 to 2.62.2 - 7.32.4 - 7.2[2]
Medium--1.7 to 2.62.2 - 7.32.4 - 7.2[2]
High--1.7 to 2.62.2 - 7.32.4 - 7.2[2]
OmeprazoleRabeprazoleLLOQ0.2< 6.65< 6.65< 6.65[3]
Low-< 6.65< 6.65< 6.65[3]
Medium-< 6.65< 6.65< 6.65[3]
High-< 6.65< 6.65< 6.65[3]

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Specific concentrations for Low, Medium, and High QC samples were not detailed in all publications.

Table 3: Recovery
Internal StandardAnalyteRecovery (%)MethodReference
Rabeprazole-¹³C,d₃ Rabeprazole~70Liquid-Liquid Extraction[1]
PantoprazoleRabeprazoleNot ReportedSolid-Phase Extraction[2]
OmeprazoleRabeprazoleNot ReportedProtein Precipitation[3]

Experimental Protocols

This section provides a detailed overview of the methodologies employed for the bioanalytical method validation of rabeprazole in human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on the method described for the analysis of rabeprazole using Rabeprazole-¹³C,d₃ as an internal standard.[1]

  • Objective: To extract rabeprazole and the internal standard from human plasma.

  • Procedure:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 25 µL of the internal standard working solution (Rabeprazole-¹³C,d₃).

    • Vortex for 30 seconds.

    • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 10 minutes.

    • Centrifuge at 5000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions (LC-MS/MS)

The following are typical LC-MS/MS parameters for the analysis of rabeprazole.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 µm)[1].

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.

    • Flow Rate: 0.700 mL/min[1].

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Rabeprazole: m/z 360.1 → 242.2[4]

      • Rabeprazole-¹³C,d₃: Specific transition to be determined based on the labeled positions.

      • Pantoprazole (IS): m/z 384.1 → 200.0[5]

      • Omeprazole (IS): m/z 346.1 → 198.0[5]

Method Validation Experiments

The following protocols outline the key experiments required for the validation of a bioanalytical method, in accordance with regulatory guidelines.

  • Linearity:

    • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of rabeprazole, covering the expected in-study concentration range.

    • Process and analyze the calibration standards along with a blank and a zero standard (blank plasma with internal standard).

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy and Precision:

    • Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

    • For intra-day accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.

    • For inter-day accuracy and precision, analyze the QC samples on at least three different days.

    • Calculate the accuracy as the percentage of the determined concentration to the nominal concentration. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Calculate the precision as the coefficient of variation (%CV). The %CV should not exceed 15% (20% for LLOQ).

  • Recovery:

    • Prepare two sets of samples at three QC levels (Low, Medium, and High).

    • Set 1 (Extracted): Spike blank plasma with rabeprazole and the internal standard and process them through the entire extraction procedure.

    • Set 2 (Unextracted): Spike the extracted blank plasma with rabeprazole and the internal standard just before the final analysis step.

    • Calculate the recovery by comparing the mean peak area of the analyte in Set 1 to the mean peak area in Set 2.

Workflow and Process Visualization

The following diagram illustrates the typical workflow for the validation of a bioanalytical method for rabeprazole.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 Regulatory Submission MD1 Analyte & IS Selection MD2 Sample Preparation Optimization (LLE, SPE, PP) MD1->MD2 MD3 LC-MS/MS Condition Optimization MD2->MD3 MV1 Linearity & Range MD3->MV1 MV2 Accuracy & Precision (Intra- & Inter-day) MV1->MV2 MV3 Selectivity & Specificity MV2->MV3 MV4 Recovery & Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 SA1 Study Sample Processing MV5->SA1 SA2 Data Acquisition SA1->SA2 SA3 Data Processing & Reporting SA2->SA3 RS1 Validation Report SA3->RS1 RS2 Study Report SA3->RS2

Caption: Bioanalytical method validation workflow.

Conclusion

The use of a stable isotope-labeled internal standard, such as Rabeprazole-¹³C,d₃, is the recommended approach for the bioanalysis of rabeprazole. The data presented demonstrates that this internal standard provides excellent linearity, accuracy, and precision, which are critical for the reliability of pharmacokinetic data. While structural analogs like pantoprazole and omeprazole can be used and have shown acceptable performance in some validated methods, they may not fully compensate for variations in extraction efficiency and matrix effects to the same extent as a stable isotope-labeled standard. The choice of internal standard should be justified based on a thorough method validation that demonstrates its suitability for the intended purpose, in accordance with regulatory guidelines.

References

A Head-to-Head Battle in Bioanalysis: Rabeprazole-13C,d3 versus Deuterated Rabeprazole as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of rabeprazole (B1678785), the choice of an appropriate internal standard is paramount for ensuring the accuracy and reliability of quantitative assays. This guide provides a comprehensive comparison of two commonly employed stable isotope-labeled internal standards: Rabeprazole-13C,d3 and deuterated rabeprazole.

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard. Their physicochemical properties closely mimic the analyte of interest, allowing for effective compensation for variability during sample preparation and analysis. This comparison will delve into the key performance characteristics, supported by experimental data, to guide the selection of the most suitable internal standard for your research needs.

Key Performance Characteristics: A Comparative Analysis

The ideal internal standard should exhibit identical extraction recovery, chromatographic retention, and ionization efficiency to the analyte. While both this compound and deuterated rabeprazole are designed to fulfill this role, subtle but significant differences in their isotopic labeling can impact analytical performance.

FeatureThis compoundDeuterated RabeprazoleRationale & Implications
Isotopic Stability High. The 13C and deuterium (B1214612) atoms are incorporated into the molecular backbone, making them highly stable and not susceptible to exchange.Generally high, but can be variable. Deuterium atoms, if not carefully positioned on non-exchangeable sites, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.13C and strategically placed deuterium labeling provide greater assurance of isotopic stability throughout the analytical process.
Chromatographic Co-elution Excellent. The mass difference due to 13C and deuterium isotopes has a negligible effect on the physicochemical properties, resulting in near-perfect co-elution with the unlabeled analyte.Good to Excellent. While generally co-eluting, a slight chromatographic shift (isotope effect) can sometimes be observed with deuterated standards, where the deuterated compound elutes slightly earlier than the native analyte.[1]Perfect co-elution is critical for accurate quantification, especially when dealing with complex matrices that can cause ion suppression or enhancement, as it ensures both the analyte and the internal standard are subjected to the same matrix effects at the same time.[1]
Mass Difference A mass shift of +4 Da (1 x 13C and 3 x 2H) provides a clear distinction from the unlabeled analyte.Typically a +3 or +4 Da shift (e.g., d3 or d4) offers sufficient mass separation.An adequate mass difference is crucial to prevent spectral overlap and interference from the natural isotopic abundance of the analyte.
Potential for Isotopic Interference Lower. The natural abundance of 13C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.Higher. While the natural abundance of deuterium is low, potential for in-source fragmentation and H-D exchange can sometimes complicate spectra.13C labeling generally provides a cleaner analytical signal with less potential for spectral overlap.
Commercial Availability & Cost May be less readily available and more expensive due to a more complex synthesis.[2]Often more commercially available and cost-effective.Practical considerations of availability and cost can influence the choice of internal standard.

Experimental Data: A Case Study with this compound

A highly sensitive ultra-fast LC-MS/MS method for the quantification of rabeprazole in human plasma has been successfully developed and validated using this compound as the internal standard.[3] The key validation parameters from this study are summarized below, demonstrating the excellent performance of this internal standard.

Validation ParameterResult with this compound Internal Standard
Linearity Range 0.1 ng/mL to 150 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[3]
Intra-day Precision (%CV) < 10%[3]
Inter-day Precision (%CV) < 10%[3]
Accuracy (% Bias) Within -3.33% to 10.00%[3]
Recovery ~70% (consistent across the linear range)[3]

Data sourced from a validated bioanalytical method for rabeprazole in human plasma.[3]

Experimental Protocols

Below are detailed methodologies for the bioanalysis of rabeprazole using a stable isotope-labeled internal standard, based on established protocols.

Experimental Workflow for Rabeprazole Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard (this compound or Deuterated Rabeprazole) plasma->is extraction Liquid-Liquid Extraction is->extraction evaporation Evaporation of Supernatant extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting Results quantification->reporting

Caption: General experimental workflow for rabeprazole quantification in plasma.

Detailed Bioanalytical Method

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of rabeprazole and the internal standard (this compound or deuterated rabeprazole) in methanol (B129727) at a concentration of 1 mg/mL.

  • Prepare a series of working solutions for calibration standards by serially diluting the rabeprazole stock solution with a methanol:water (1:1) mixture.

  • Prepare a working solution of the internal standard at a fixed concentration in the same diluent.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Add 1 mL of the extraction solvent (e.g., a mixture of methyl tert-butyl ether and diethyl ether).

  • Vortex mix for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[3]

3. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 column (e.g., Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 µm).[3]

  • Mobile Phase: An isocratic mixture of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (e.g., 40:60 v/v).[3]

  • Flow Rate: 0.700 mL/min.[3]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for rabeprazole and the internal standard.

Logical Pathway for Internal Standard Selection

The decision to use a specific internal standard involves considering several factors beyond just performance, including the goals of the study and practical constraints.

G start Start: Need for Rabeprazole Quantification question1 Is the highest level of accuracy and data integrity required (e.g., regulated bioanalysis for clinical trials)? start->question1 choice1 This compound (Superior stability and co-elution) question1->choice1 Yes question2 Are there budget or availability constraints? question1->question2 No validation Thorough Method Validation is Crucial choice1->validation choice2 Deuterated Rabeprazole (Cost-effective and widely available) choice2->validation question2->choice1 No question2->choice2 Yes

Caption: Decision pathway for selecting an internal standard for rabeprazole analysis.

Conclusion and Recommendation

Both this compound and deuterated rabeprazole are effective internal standards for the quantitative analysis of rabeprazole in biological matrices. However, for applications demanding the highest level of accuracy and reliability, such as regulated bioanalytical studies for clinical trials, This compound is the superior choice . Its key advantages include exceptional isotopic stability and a higher likelihood of perfect chromatographic co-elution with the unlabeled analyte, which minimizes the risk of quantification errors arising from matrix effects.

While deuterated rabeprazole can be a cost-effective and suitable alternative for many research applications, it is crucial to carefully validate the method to ensure that potential issues like chromatographic shifts or isotopic instability do not compromise the accuracy of the results. Ultimately, the selection of the internal standard should be based on a thorough evaluation of the specific requirements of the analytical method and the overall objectives of the study.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Rabeprazole Analysis with Rabeprazole-¹³C,d₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of analytical methods for the determination of rabeprazole (B1678785), a proton pump inhibitor, with a focus on the utilization of its stable isotope-labeled internal standard, Rabeprazole-¹³C,d₃. The following sections present a detailed examination of experimental protocols and performance data, offering a valuable resource for selecting and implementing the most suitable analytical methodology.

The cross-validation of analytical methods is a critical step in ensuring the integrity of bioanalytical data, particularly when methods are transferred between laboratories or when a reference standard is replaced. The use of a stable isotope-labeled internal standard, such as Rabeprazole-¹³C,d₃, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for variability in extraction efficiency and matrix effects.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed and validated for the quantification of rabeprazole in human plasma. The comparison highlights key validation parameters, including the internal standard used, linearity range, accuracy, and precision.

Method Internal Standard (IS) Linearity Range (ng/mL) Accuracy (%) Intra-day Precision (% CV) Inter-day Precision (% CV) Recovery (%) Lower Limit of Quantification (LLOQ) (ng/mL) Reference
Method A Rabeprazole-¹³C,d₃0.1 - 150-3.33 to 10.00< 10< 10~700.1[1]
Method B Omeprazole (B731)1 - 500Not explicitly stated, but acceptableAcceptableAcceptableNot explicitly stated1[2][3]
Method C Lansoprazole (B1674482)0.1 - 2000GoodGoodGoodNot explicitly stated0.1[4]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and cross-validating analytical methods. Below are representative protocols for the quantification of rabeprazole in human plasma using LC-MS/MS with Rabeprazole-¹³C,d₃ as the internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Rabeprazole-¹³C,d₃).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer.

  • Column: A reverse-phase C18 column (e.g., Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 µm) is commonly used.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 10 mM ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode.[1]

  • Flow Rate: A flow rate of 0.700 mL/min is often employed.[1]

  • Injection Volume: 5-10 µL.

  • Column Temperature: Ambient or controlled (e.g., 40°C).

Mass Spectrometric Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • Rabeprazole: The transition of the protonated molecule [M+H]⁺ to a specific product ion is monitored. For example, m/z 360.1 → 242.2.[2]

    • Rabeprazole-¹³C,d₃ (IS): The corresponding transition for the stable isotope-labeled internal standard is monitored.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of an analytical method for rabeprazole, comparing the established method using Rabeprazole-¹³C,d₃ as an internal standard with an alternative method.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol sample_prep Prepare Quality Control (QC) and Calibration Curve (CC) Samples start->sample_prep methodA Established Method (IS: Rabeprazole-13C,d3) analysisA Analyze Samples using Method A methodA->analysisA methodB Alternative Method (e.g., IS: Omeprazole) analysisB Analyze Samples using Method B methodB->analysisB sample_prep->methodA sample_prep->methodB data_processingA Process Data from Method A analysisA->data_processingA data_processingB Process Data from Method B analysisB->data_processingB comparison Compare Results: Accuracy, Precision, Linearity data_processingA->comparison data_processingB->comparison report Generate Cross-Validation Report comparison->report end End report->end

Caption: Workflow for the cross-validation of analytical methods for rabeprazole.

Conclusion

The selection of an appropriate internal standard is paramount for the development of a robust and reliable bioanalytical method. The data presented in this guide demonstrates that while methods using alternative internal standards like omeprazole or lansoprazole can be validated and applied, the use of a stable isotope-labeled internal standard such as Rabeprazole-¹³C,d₃ offers inherent advantages in terms of accuracy and precision by effectively compensating for matrix effects and procedural losses. The detailed experimental protocols and the structured workflow for cross-validation provided herein serve as a practical resource for laboratories involved in the bioanalysis of rabeprazole, facilitating the generation of high-quality data for pharmacokinetic and clinical studies.

References

Navigating Bioanalysis: A Comparative Guide to Linearity and Sensitivity in Rabeprazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and sensitive quantification of therapeutic agents is paramount. This guide provides a comparative assessment of bioanalytical methods for Rabeprazole (B1678785), with a focus on the linearity and sensitivity achieved using the stable isotope-labeled internal standard, Rabeprazole-13C,d3. Experimental data from various studies are presented to offer an objective comparison with alternative internal standards and methodologies.

Performance Comparison of Bioanalytical Methods for Rabeprazole

The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard due to their similar physicochemical properties to the analyte, which helps to compensate for variability during sample preparation and analysis. The following table summarizes the performance characteristics of different bioanalytical methods for Rabeprazole, highlighting the linearity and sensitivity achieved with various internal standards.

Internal StandardAnalytical MethodLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
This compound LC-MS/MS0.1 - 150[1][2]0.1[1][2]
OmeprazoleLC-MS/MS1 - 500[3][4]1[3][4]
LansoprazoleUPLC-MS/MS0.1 - 2000[5]0.1[5]
Not specifiedHPLC-UV5 - 250[6]5
EsomeprazoleChiral LC-MS/MS0.5 - 400[7][8]0.5

As evidenced by the data, the use of this compound as an internal standard in an LC-MS/MS method provides excellent sensitivity, with an LLOQ of 0.1 ng/mL, and a broad linear range.[1][2] While other methods and internal standards also offer adequate performance, the stable isotope-labeled standard demonstrates a distinct advantage in achieving low detection limits, which is crucial for pharmacokinetic studies.

Experimental Workflow and Protocols

A robust and well-defined experimental protocol is the foundation of any reliable bioanalytical method. Below is a detailed methodology for the quantification of Rabeprazole in human plasma using this compound as an internal standard, followed by a visual representation of the experimental workflow.

Experimental Protocol: Quantification of Rabeprazole using LC-MS/MS with this compound

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 µL aliquot of human plasma, add the internal standard solution (this compound).

  • Vortex the sample to ensure thorough mixing.

  • Perform liquid-liquid extraction by adding a suitable organic solvent.

  • Vortex the mixture vigorously.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A reverse-phase C18 column (e.g., Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 μm) is commonly used.[1]

  • Mobile Phase: An isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[1]

  • Flow Rate: A typical flow rate is 0.700 mL/min.[1]

  • Injection Volume: A small volume (e.g., 10 µL) of the reconstituted sample is injected.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • Rabeprazole: Monitor the specific precursor to product ion transition.

    • This compound: Monitor the specific precursor to product ion transition for the internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc_ms LC-MS/MS Analysis recon->lc_ms Inject data_proc Data Processing lc_ms->data_proc Acquire Data results Concentration Data data_proc->results Quantify

Caption: Experimental workflow for Rabeprazole quantification.

Signaling Pathways and Logical Relationships

To understand the mechanism of action of Rabeprazole, it is essential to visualize its role as a proton pump inhibitor. The following diagram illustrates the signaling pathway of gastric acid secretion and the inhibitory effect of Rabeprazole.

signaling_pathway cluster_parietal_cell Parietal Cell receptor Receptors (H2, M3, CCK2) camp_ca cAMP / Ca2+ Signaling receptor->camp_ca pk Protein Kinases camp_ca->pk ppi H+/K+ ATPase (Proton Pump) pk->ppi Activates lumen Gastric Lumen (H+ Secretion) ppi->lumen Pumps H+ gastrin Gastrin gastrin->receptor histamine Histamine histamine->receptor ach Acetylcholine ach->receptor rabeprazole Rabeprazole (Activated) rabeprazole->ppi Inhibits

Caption: Rabeprazole's inhibition of the gastric proton pump.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Rabeprazole-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Rabeprazole-13C,d3. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in the laboratory. Rabeprazole and its derivatives are classified as hazardous substances, and therefore, proper personal protective equipment (PPE) and handling protocols are mandatory.

Hazard Identification

Rabeprazole and its related compounds are classified with the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3]

  • Skin Irritation : Causes skin irritation.[1][2][3]

  • Eye Irritation : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity : May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound to minimize exposure risk.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety glasses with side-shields or goggles. A face shield is recommended if splashes are likely.Should conform to EN 166 (EU) or NIOSH (US) standards.[4]
Hands Chemical-resistant, impervious gloves.Must comply with EC Directive 89/686/EEC and the related standard EN374.[4] Inspect gloves for integrity before each use.[4]
Body Long-sleeved laboratory coat or protective coverall.Wear suitable protective clothing to prevent skin contact.[4][5]
Respiratory Appropriate respiratory protection (e.g., N95 respirator or higher).To be used in case of insufficient ventilation or when generating dust or aerosols.[4][6]
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and materials before handling the compound to minimize movement and potential for spills.

2. Handling the Compound:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[7]

  • Avoid the formation of dust and aerosols.[8]

  • Use dedicated utensils (spatulas, weighing paper, etc.) for handling the compound.

  • After handling, wash hands thoroughly with soap and water.[4] Do not eat, drink, or smoke in the handling area.[4]

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.[4]

  • Ensure the area is well-ventilated.[4]

  • Wearing appropriate PPE, contain the spill to prevent further spread.[4]

  • For solid spills, carefully collect the material without generating dust and place it in a designated, labeled waste container.

  • For liquid spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a designated, labeled waste container.[4]

  • Thoroughly decontaminate the spill area.[4]

Disposal Plan

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound and any contaminated materials (e.g., gloves, pipette tips, weighing paper).[1]

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1]

  • Store the waste container in a well-ventilated area, such as a fume hood, and keep it closed when not in use.[1]

2. Disposal Procedure:

  • Dispose of this compound waste through a licensed professional waste disposal service.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[1]

  • Provide the EHS department with a copy of the Safety Data Sheet (SDS) for Rabeprazole or a related compound.[1]

  • Do not dispose of this compound in the regular trash or flush it down the sink or drain.[1] The compound should not be allowed to enter groundwater, water courses, or sewage systems.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_compound Weigh and Handle this compound prep_workspace->handle_compound handle_experiment Perform Experimental Procedure handle_compound->handle_experiment cleanup_tools Decontaminate Tools and Workspace handle_experiment->cleanup_tools dispose_waste Segregate and Store Waste cleanup_tools->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe waste_pickup Arrange for Professional Waste Disposal dispose_waste->waste_pickup wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。